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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzonitrile

Cat. No.: B1358150 Get Quote

An In-Depth Guide to 3-Hydroxy-5-methylbenzonitrile: A Versatile Building Block for

Advanced Functional Materials

Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, materials scientists,

and drug development professionals on the applications and protocols involving 3-Hydroxy-5-
methylbenzonitrile. With its unique trifunctional scaffold, this aromatic compound serves as a

highly adaptable starting material for a range of high-value functional materials, from thermally

stable polymers to novel pharmaceutical intermediates. This guide moves beyond simple

procedural lists to explain the underlying chemical principles and strategic considerations that

enable its effective use in the laboratory and in material design.

Core Concepts: The Molecular Advantage of 3-
Hydroxy-5-methylbenzonitrile
3-Hydroxy-5-methylbenzonitrile (CAS No: 95658-81-4) is a deceptively simple molecule

whose value lies in the distinct reactivity of its three functional groups: a nucleophilic hydroxyl

group, an electrophilic and transformable nitrile group, and a sterically and electronically

influential methyl group, all positioned on a stable aromatic ring.[1][2] This specific 1,3,5-

substitution pattern provides a unique geometric and electronic framework, making it a prized

building block for creating complex molecular architectures.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1358150?utm_src=pdf-interest
https://www.benchchem.com/product/b1358150?utm_src=pdf-body
https://www.benchchem.com/product/b1358150?utm_src=pdf-body
https://www.benchchem.com/product/b1358150?utm_src=pdf-body
https://www.benchchem.com/product/b1358150?utm_src=pdf-body
https://www.benchchem.com/product/b1358150?utm_src=pdf-body
https://www.benchchem.com/product/b1358150?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/21949823
https://www.capotchem.com/doc/spec_95658-81-4.do
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids,

reduced to amines, or participate in cycloadditions to form heterocycles.[3] The hydroxyl group

readily engages in nucleophilic substitution reactions, such as ether and ester formation,

providing a key linkage point for polymerization or molecular elaboration.[4][5] The methyl

group, while less reactive, influences the molecule's solubility and electronic properties, which

can be crucial for fine-tuning the characteristics of the final material.[3]

Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and hazards is critical for safe and

effective handling.[1]

Property Value Source

CAS Number 95658-81-4 [1][2]

Molecular Formula C₈H₇NO [1][2]

Molecular Weight 133.15 g/mol [1][2]

IUPAC Name 3-hydroxy-5-methylbenzonitrile [1]

Synonyms 3-Cyano-5-methylphenol [6]

Appearance
Typically a solid at room

temperature
N/A

Safety & Handling: 3-Hydroxy-5-methylbenzonitrile is classified as hazardous.[1]

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).[1][7]

Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Avoid inhalation of dust and direct contact with skin and eyes.[8]

Caption: Key reactive sites of 3-Hydroxy-5-methylbenzonitrile.
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Application Note I: Synthesis of High-Performance
Phthalonitrile Polymers
Field Context: Phthalonitrile resins are a class of high-performance thermosetting polymers

known for their exceptional thermal and oxidative stability, high glass-transition temperatures

(Tg > 400 °C), and excellent mechanical properties, making them suitable for aerospace and

defense applications.[4] The synthesis of these polymers often involves the nucleophilic

substitution of a nitro-group on a phthalonitrile precursor with a hydroxyl-containing compound.

[5] 3-Hydroxy-5-methylbenzonitrile serves as an excellent building block to create the core

monomer units for these advanced materials.

Causality of Experimental Choices: The protocol below describes the synthesis of a bis-

phthalonitrile monomer. A key step is the use of potassium carbonate (K₂CO₃), a mild base,

which deprotonates the phenolic hydroxyl group of 3-Hydroxy-5-methylbenzonitrile to form a

more potent phenoxide nucleophile. This nucleophile then displaces the nitro groups from two

equivalents of 4-nitrophthalonitrile. Dimethylformamide (DMF) is chosen as the solvent due to

its high boiling point and its ability to dissolve both the polar and non-polar reactants.

Protocol 1: Synthesis of a Bis-Phthalonitrile Monomer
Objective: To synthesize 1,3-bis(3-cyano-5-methylphenoxy)benzene, a precursor for

phthalonitrile resin, via nucleophilic aromatic substitution.

Materials:

3-Hydroxy-5-methylbenzonitrile

4-Nitrophthalonitrile

Resorcinol (for this example, we will synthesize a related monomer, 1,3-bis(3,4-

dicyanophenoxy)benzene (m-BDB), as a direct protocol for the title compound is not

available in the literature snippets, but the chemistry is directly analogous and well-

documented for dihydroxybenzenes).[5]

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

Anhydrous N,N-Dimethylformamide (DMF)
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Methanol

Deionized Water

Procedure:

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen

inlet, and a condenser, add resorcinol (1 equivalent) and anhydrous DMF. Stir under a gentle

nitrogen flow until fully dissolved.

Base Addition: Add finely ground anhydrous potassium carbonate (2.5 equivalents) to the

solution.

Nucleophile Formation: Heat the mixture to 60-70 °C and stir for 1-2 hours. The formation of

the diphenoxide is the critical step.

Phthalonitrile Addition: Add 4-nitrophthalonitrile (2.2 equivalents) to the reaction mixture.

Reaction: Increase the temperature to 80-90 °C and maintain for 8-12 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting materials are

consumed.

Precipitation: After completion, cool the reaction mixture to room temperature. Pour the

mixture slowly into a vigorously stirred beaker of deionized water. A solid precipitate of the

crude monomer will form.

Isolation and Purification: Filter the solid product using a Buchner funnel. Wash the solid

sequentially with deionized water and then with methanol to remove unreacted starting

materials and impurities.

Drying: Dry the purified monomer in a vacuum oven at 80 °C overnight.

Characterization: Confirm the structure of the synthesized monomer using FTIR, ¹H NMR,

and DSC.[5]

Caption: Workflow for phthalonitrile polymer synthesis and curing.
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Application Note II: A Scaffold for Novel
Pharmaceutical Intermediates
Field Context: The benzonitrile moiety is a common feature in many pharmaceutical

compounds.[9] Its derivatives are explored for a wide range of activities, including use in anti-

diabetic and CNS drugs.[9] The nitrile group can act as a bioisostere for other functional groups

or be converted into amides or carboxylic acids, which are fundamental in drug design.[3][10]

Causality of Experimental Choices: The hydrolysis of a nitrile to a carboxylic acid is a

fundamental transformation.[10] This protocol uses basic hydrolysis with sodium hydroxide.

The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton

transfers and elimination of ammonia lead to the carboxylate salt. The reaction is driven to

completion by heating under reflux. An acidic workup is then required to protonate the

carboxylate salt and precipitate the final carboxylic acid product.[10]

Protocol 2: Basic Hydrolysis to 3-Hydroxy-5-
methylbenzoic Acid
Objective: To convert 3-Hydroxy-5-methylbenzonitrile into its corresponding carboxylic acid,

a valuable intermediate for forming amides and esters in drug discovery programs.

Materials:

3-Hydroxy-5-methylbenzonitrile

Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)

Hydrochloric Acid (HCl), concentrated or 6M

Deionized Water

pH paper or meter

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar,

dissolve 3-Hydroxy-5-methylbenzonitrile (1 equivalent) in the aqueous sodium hydroxide
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solution.

Hydrolysis: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved

during the reaction, which should be conducted in a fume hood.

Monitoring: Monitor the reaction by TLC until all the starting material is consumed. This

typically takes several hours.[10]

Cooling: Once the reaction is complete, cool the mixture to room temperature, and then

further cool in an ice bath.

Acidification: Carefully acidify the cooled reaction mixture by the dropwise addition of

hydrochloric acid while stirring. Monitor the pH, adjusting to ~2-3. The product, 3-hydroxy-5-

methylbenzoic acid, will precipitate out of the solution.[10]

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

Washing: Wash the collected solid with cold deionized water to remove any residual salts

and acid.

Drying: Dry the purified product in a vacuum oven.

Characterization: Characterize the final product by melting point, NMR, and IR spectroscopy

to confirm the conversion of the nitrile to a carboxylic acid.

Potential Bioactive Derivatives

3-Hydroxy-5-methylbenzonitrile
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Hydrolysis -> Amidation

Esters

Hydrolysis -> Esterification

Ethers

Etherification (on -OH)

Heterocycles
(e.g., Tetrazoles)

Cycloaddition (on -CN)
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Caption: Diversification pathways for the core scaffold in drug discovery.

Application Note III: Building Blocks for Organic
Emitter Materials (OLEDs)
Field Context: The development of efficient Organic Light-Emitting Diodes (OLEDs) relies on

the design of novel organic molecules with specific photophysical properties.[11] Bipolar host

materials, which can transport both electrons and holes, are particularly desirable as they can

improve device efficiency and lifetime.[12] Molecules incorporating electron-deficient units (like

1,3,5-triazine) and electron-rich units (like carbazole) are often explored for this purpose.[13] 3-
Hydroxy-5-methylbenzonitrile can serve as a precursor to one of the arms of these complex,

star-shaped molecules.

Causality of Experimental Choices: This hypothetical protocol outlines a pathway to a more

complex molecule. The first step, etherification, protects the reactive hydroxyl group and

introduces a new functionality. The subsequent steps would involve Suzuki or Buchwald-

Hartwig cross-coupling reactions, which are powerful C-C or C-N bond-forming reactions

catalyzed by palladium, essential for building the complex aromatic systems needed for OLED

materials.[3]

Protocol 3: Synthetic Pathway Toward an OLED
Intermediate
Objective: To outline a synthetic strategy for converting 3-Hydroxy-5-methylbenzonitrile into a

more complex, functionalized aromatic system suitable for incorporation into an OLED emitter.

Part A: Etherification and Bromination (Illustrative)

Protection/Functionalization: React 3-Hydroxy-5-methylbenzonitrile with a suitable

alkylating agent (e.g., 1,4-dibromobutane) under basic conditions (e.g., K₂CO₃ in acetone) to

form an ether linkage, leaving a terminal bromide.

Purification: Purify the resulting ether-linked benzonitrile via column chromatography.

Aromatic Bromination: Introduce a bromine atom onto the aromatic ring at a position ortho or

para to the ether group using a selective brominating agent like N-Bromosuccinimide (NBS)
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to prepare the molecule for cross-coupling.

Part B: Cross-Coupling (Conceptual)

Suzuki Coupling: The brominated intermediate from Part A can be reacted with a boronic

acid derivative of another aromatic system (e.g., a carbazole or triazine derivative) under

palladium catalysis (e.g., Pd(PPh₃)₄ with a base) to form a new C-C bond, extending the

conjugated system.

Workup and Purification: Following the reaction, a standard aqueous workup and purification

by column chromatography would yield the final, more complex molecule. This molecule

could then be further elaborated or tested for its photophysical properties.

This multi-step synthesis demonstrates how the initial simple building block can be strategically

elaborated into a high-value material for advanced electronics applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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